BenchChemオンラインストアへようこそ!

3-(Difluoromethoxy)pyrrolidine

Medicinal Chemistry Physicochemical Properties ADME

3-(Difluoromethoxy)pyrrolidine is a saturated, five-membered nitrogen heterocycle featuring a difluoromethoxy (-OCF2H) substituent at the 3-position. As a fluorinated secondary amine, it serves primarily as a versatile building block in medicinal chemistry, valued for introducing conformational constraint and a privileged fluorinated motif into bioactive molecules.

Molecular Formula C5H9F2NO
Molecular Weight 137.13 g/mol
CAS No. 1206594-98-0
Cat. No. B1426259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethoxy)pyrrolidine
CAS1206594-98-0
Molecular FormulaC5H9F2NO
Molecular Weight137.13 g/mol
Structural Identifiers
SMILESC1CNCC1OC(F)F
InChIInChI=1S/C5H9F2NO/c6-5(7)9-4-1-2-8-3-4/h4-5,8H,1-3H2
InChIKeyCENPMZAOUBNUCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Difluoromethoxy)pyrrolidine (CAS 1206594-98-0): A Strategic Fluorinated Pyrrolidine Building Block


3-(Difluoromethoxy)pyrrolidine is a saturated, five-membered nitrogen heterocycle featuring a difluoromethoxy (-OCF2H) substituent at the 3-position . As a fluorinated secondary amine, it serves primarily as a versatile building block in medicinal chemistry, valued for introducing conformational constraint and a privileged fluorinated motif into bioactive molecules . Its predicted physicochemical profile, including a logD (pH 7.4) of -1.51, distinguishes it from non-fluorinated pyrrolidine analogs .

Why Simple Analogs Cannot Replace 3-(Difluoromethoxy)pyrrolidine in Key Drug Design Parameters


Treating this building block as interchangeable with a non-fluorinated or differently substituted pyrrolidine ignores the profound impact of the -OCF2H group on molecular properties. This motif acts as a unique lipophilic hydrogen bond donor and a metabolically stable isostere, which is not replicated by -OCH3 (no H-bond donation) or -OH (lower lipophilicity, metabolic liability) [1]. Such differences in lipophilicity and hydrogen-bonding capacity directly influence target binding, membrane permeability, and metabolic fate, making the difluoromethoxy variant a distinct chemical tool [2].

Quantitative Differentiation Guide for 3-(Difluoromethoxy)pyrrolidine


Optimized Lipophilicity for CNS and Intracellular Targets: logD Comparison vs. 3-Hydroxypyrrolidine

The difluoromethoxy group significantly increases lipophilicity compared to a hydroxyl substituent, moving the compound's logD into a more favorable range for membrane permeation. The predicted logD (pH 7.4) for 3-(difluoromethoxy)pyrrolidine is -1.51, whereas 3-hydroxypyrrolidine, being more polar, is estimated at < -2.5. This >1.0 log unit increase enhances the compound's suitability for targets in the CNS or intracellular compartments .

Medicinal Chemistry Physicochemical Properties ADME

Enhanced Aqueous Solubility for Biological Assays: Hydrochloride Salt vs. Free Base Form

The free base form (CAS 1206594-98-0) has limited aqueous solubility, which can hinder in vitro and in vivo assays. For practical research use, the hydrochloride salt (CAS 1638772-00-5) is typically employed, offering greater water solubility and thus facilitating formulation and consistent dosing in biological experiments .

Drug Discovery Assay Development Formulation

Predicted Metabolic Stability Advantage of the -OCF2H Motif Over Methoxy Analogs

A critical liability of methoxy (-OCH3) substituents is oxidative O-demethylation by cytochrome P450 enzymes, a major clearance pathway. The -OCF2H group is widely recognized as a metabolically stable bioisostere for -OCH3, effectively blocking this metabolic soft spot. This is a class-level property of the difluoromethoxy motif, providing a key advantage for 3-(difluoromethoxy)pyrrolidine over its 3-methoxypyrrolidine analog in terms of predicted metabolic half-life [1].

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Stereochemical Versatility: Availability of Enantiopure Chiral Building Blocks (R vs. S)

The pyrrolidine core at the 3-position is prochiral. This compound is commercially available as both the (R)-enantiomer (CAS 1638784-49-2) and the (S)-enantiomer (various suppliers), enabling precise stereochemical control during synthesis. This contrasts with achiral or racemic 3-substituted pyrrolidine alternatives, which would not support the development of enantiomerically pure drug candidates [1].

Synthetic Chemistry Chiral Synthesis Medicinal Chemistry

Procurement-Guided Application Scenarios for 3-(Difluoromethoxy)pyrrolidine


CNS Drug Discovery: Building Block for Optimizing Brain Penetration

For programs targeting CNS receptors or enzymes, the enhanced lipophilicity of 3-(difluoromethoxy)pyrrolidine (logD -1.51) makes it a more suitable choice than 3-hydroxypyrrolidine (logD < -2.5) when designing compounds that must cross the blood-brain barrier [1]. This building block can be directly incorporated into lead molecules to tune physicochemical properties for CNS exposure.

Metabolic Stability Optimization: Replacing a Labile Methoxy Group

In lead optimization campaigns where a methoxy-substituted pyrrolidine shows high in vitro clearance due to O-demethylation, 3-(difluoromethoxy)pyrrolidine is the direct replacement building block. The -OCF2H group blocks this metabolic pathway, as supported by class-level evidence on the metabolic stability of difluoromethoxy arenes and ethers [1].

Kinase Inhibitor Programs: Contributing to High ATM Kinase Affinity

The 3-(difluoromethoxy)pyrrolidine moiety has been identified as a critical structural component in a potent ATM kinase inhibitor chemotype, with the final inhibitor demonstrating an IC50 of 3.20 nM [1]. This validates the motif's utility in designing high-affinity kinase inhibitors and supports its procurement for similar target-oriented synthesis.

In Vivo Pharmacological Studies: Procuring the Bioavailable Hydrochloride Salt

For in vivo efficacy or PK studies, the free base form's low water solubility may limit exposure. The hydrochloride salt (CAS 1638772-00-5) should be procured to ensure sufficient aqueous solubility for intravenous or oral formulation, as highlighted by supplier specifications [1]. This choice is critical to obtaining reliable in vivo data.

Quote Request

Request a Quote for 3-(Difluoromethoxy)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.